1,3-Bis(2-bromoethoxy)benzene

Overview

Description

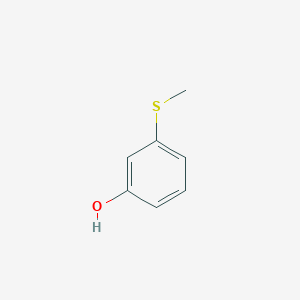

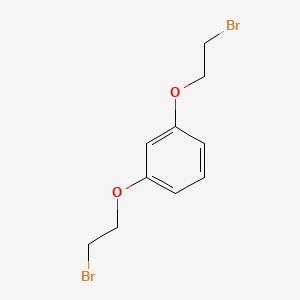

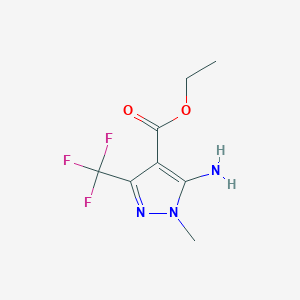

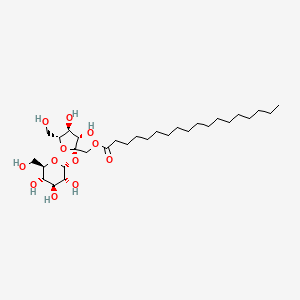

1,3-Bis(2-bromoethoxy)benzene is a chemical compound with the CAS Number: 58929-74-1. It has a linear formula of C10H12Br2O2 .

Synthesis Analysis

The preparation of constitutional isomers of brominated-functionalized pillar5arenes was reported via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 .Chemical Reactions Analysis

The preparation of constitutional isomers of brominated-functionalized pillar5arenes was achieved via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.01 . Further physical and chemical properties were not found in the retrieved documents.Scientific Research Applications

Applications in Synthesis and Material Development

- Optical Polymer Composite Materials : 1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,3-bis(2-bromoethoxy)benzene, is utilized in the production of optical polymer composite materials. This derivative is known for its high-quality performance and excellent resistance to yellowing and weathering. It finds applications in various industries, including construction and automotive (Dong Jianxun et al., 2018).

Structural and Crystallography Studies

- Crystal Structures Analysis : The compound has been involved in studies to understand the crystal structures of related compounds. For instance, the structural analysis of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene helps in understanding supramolecular features like hydrogen bonding and π–π interactions (Timo Stein et al., 2015).

Organometallic Chemistry and Catalysis

- Organometallic Synthesis : this compound is a versatile material in organometallic synthesis. It serves as a starting material for preparing compounds with organometallic properties, which are essential in catalysis and synthesis of complex molecules (J. Porwisiak et al., 1996).

Advanced Material Synthesis

- Fluorine-Containing Polyethers : The compound plays a role in synthesizing highly fluorinated monomers for producing soluble, hydrophobic, low-dielectric polyethers. These materials have moderate thermal stability and are used in applications requiring low dielectric constants (J. W. Fitch et al., 2003).

Green Chemistry and Environmentally Friendly Processes

- Green Synthesis Processes : Research involving this compound also focuses on developing environmentally friendly synthesis routes. These green chemistry approaches are significant for sustainable and safer chemical processes (D. Habibi et al., 2015)

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2-bromoethoxy)benzene is macrocyclic compounds known as pillar[n]arenes . These compounds have gained interest due to their ease of formation, functionalization, and excellent host-guest properties . The electron-rich cavity of these macrocycles favors the binding of positively charged or electron-deficient guests .

Mode of Action

This compound interacts with its targets through a process of co-condensation with 1,4-dimethoxybenzene . This interaction results in the formation of constitutional isomers of brominated-functionalized pillar5arenes . The structures of the obtained isomers are established using single crystal X-ray diffraction .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of constitutional isomers of brominated-functionalized pillar5arenes . The process involves the co-condensation of this compound and 1,4-dimethoxybenzene . The downstream effects include the formation of different constitutional isomers that possess different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of constitutional isomers of brominated-functionalized pillar5arenes . These isomers have different physical and chemical properties, including different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .

properties

IUPAC Name |

1,3-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVWZUBXDZDHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442575 | |

| Record name | 1,3-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58929-74-1 | |

| Record name | 1,3-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)